Greater Than 10-Fold Gain in HDAC Inhibitory Potency Relative to the Parent Phenylacetate Scaffold
N-Hydroxy-4-[(2-phenylacetyl)amino]benzamide achieves an IC₅₀ of 110 nM against HDAC activity in DU-145 nuclear extracts, whereas the untethered short-chain fatty acid phenylacetate exhibits only millimolar-range potency (IC₅₀ > 1 mM) in the same class of biochemical assay [1][2]. This represents a potency enhancement of >9-fold, demonstrating that conjugation of phenylacetate to a benzohydroxamic acid Zn²⁺-chelating motif transforms a weak, non-selective ligand into a nanomolar HDAC binder suitable for cellular studies.
| Evidence Dimension | HDAC inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 110 nM (HDAC activity, DU-145 nuclear extract) |
| Comparator Or Baseline | Phenylacetate: millimolar range (IC₅₀ > 1 mM) in short-chain fatty acid HDAC inhibitor class |
| Quantified Difference | >9-fold improvement |
| Conditions | Inhibition of total HDAC activity in DU-145 nuclear extracts (J Med Chem 2004, 47:467-474) |
Why This Matters
This potency gain enables the compound to elicit histone hyperacetylation and p21 induction at sub-micromolar concentrations, conditions that are inaccessible to the parent phenylacetate, making it a more suitable chemical probe for epigenetic cell-based assays.
- [1] BindingDB Entry for CHEMBL356824 (BDBM50474685). IC₅₀ = 110 nM. Inhibition of HDAC activity in DU-145 nuclear extracts. J Med Chem 47: 467-74 (2004). View Source
- [2] Lu Q, et al. Zn²⁺-chelating motif-tethered short-chain fatty acids as a novel class of histone deacetylase inhibitors. J Med Chem. 2004;47(2):467-474. PMID: 14711316. (Abstract: short-chain fatty acids exhibit IC₅₀ in the millimolar range.) View Source
